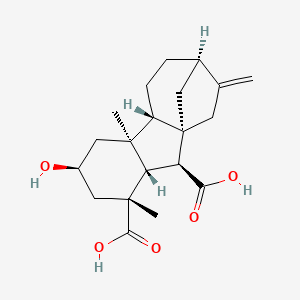
gibberellin A110
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gibberellin A110 is a C20-gibberellin that is gibberellin A12 carrying an additional hydroxy substituent at the 3beta-position It has a role as a plant metabolite. It is a C20-gibberellin, a dicarboxylic acid, a secondary alcohol and an olefinic compound. It derives from a gibberellin A12.
Applications De Recherche Scientifique
Promoting Seed Germination
Gibberellin A110 has been shown to enhance seed germination by breaking dormancy and promoting the growth of seedlings. This effect is particularly beneficial in crops that exhibit seed dormancy, allowing for more uniform germination and improved crop establishment .
Enhancing Stem Elongation
One of the most notable effects of this compound is its ability to promote stem elongation. This characteristic is particularly advantageous for dwarf varieties of plants, such as peas and beans, which can be genetically limited in their growth. Application of this compound can lead to increased internode length, resulting in taller plants that can compete more effectively for light .
Regulating Flowering Time
This compound influences flowering time by modulating the expression of floral organ development genes. In species like Arabidopsis thaliana, it has been demonstrated that gibberellins play a crucial role in transitioning from vegetative to reproductive growth, thus enhancing flower production and potentially increasing yield .
Improving Fruit Development
In fruit crops, this compound can improve fruit set and size. For instance, it has been used to induce seedless fruit formation in grapes and other crops by promoting parthenocarpy (development of fruit without fertilization) . This application not only enhances marketable yield but also improves the quality of the fruit produced.
Wheat Tiller Regulation
A study on wheat demonstrated that application of gibberellins, including this compound, can regulate tillering—a critical factor for grain yield. The research identified specific gibberellin oxidase genes that respond to gibberellin treatment, leading to enhanced tiller formation and improved overall plant height .
Grapevine Growth Enhancement
In grapevines, this compound has been applied to promote tendril development instead of flower formation under certain conditions. This application helps the vines climb and access sunlight more effectively while also managing resource allocation during critical growth phases .
References Table
Propriétés
Numéro CAS |
202057-27-0 |
|---|---|
Formule moléculaire |
C20H28O5 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
(1R,2S,3S,4R,6S,8S,9S,12R)-6-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid |
InChI |
InChI=1S/C20H28O5/c1-10-6-20-7-11(10)4-5-13(20)18(2)8-12(21)9-19(3,17(24)25)15(18)14(20)16(22)23/h11-15,21H,1,4-9H2,2-3H3,(H,22,23)(H,24,25)/t11-,12+,13+,14-,15+,18+,19-,20+/m1/s1 |
Clé InChI |
SFGDEUSMQMGAFH-MJPABCAUSA-N |
SMILES |
CC12CC(CC(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)(C)C(=O)O)O |
SMILES isomérique |
C[C@@]12C[C@@H](C[C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)O)(C)C(=O)O)O |
SMILES canonique |
CC12CC(CC(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)(C)C(=O)O)O |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















